Tetraammineplatinum(II) hydrogen carbonate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

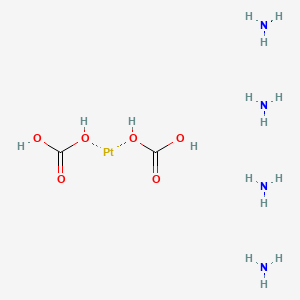

Tetraammineplatinum(II) hydrogen carbonate is a compound with the empirical formula C2H14N4O6Pt . It is often used in the manufacturing process of supported catalysts . The compound is available in the form of ultra-fine particles, with a size of about 100 nanometers .

Molecular Structure Analysis

The molecular structure of Tetraammineplatinum(II) hydrogen carbonate is represented by the SMILES stringN.N.N.N.OC(=O)O[Pt]OC(O)=O . This indicates that the compound consists of a platinum atom coordinated to four ammonia molecules and two hydrogen carbonate ions . Chemical Reactions Analysis

Tetraammineplatinum(II) hydrogen carbonate can act as a precursor for the synthesis of Pt/CeO2 catalysts, which are used in water-gas shift reactions . In a study, the thermal decomposition mechanisms of precursors in different atmospheres were studied .Physical And Chemical Properties Analysis

Tetraammineplatinum(II) hydrogen carbonate is a powder with a melting point of 236°C (decomposition) . It has a molecular weight of 385.23 g/mol . The compound is considered to be very soluble in water .科研应用

Ion Exchange and Characterization : Tetraammineplatinum(II) has been used in ion exchange processes, such as the tetraammineplatinum(II)–hydrogen-ion exchange on α-zirconium phosphate. This process has been studied for its efficiency and the properties of the resulting materials have been characterized using various techniques (Hasegawa & Yamamine, 1983).

Formation and Characterization of Complex Ions : Research into the formation and characterization of transient platinum–ammonia complex ions using pulse radiolysis has shed light on the reactivity of the tetraammineplatinum(II) complex in aqueous media (Khan, Waltz, Woods, & Lilie, 1981).

Synthesis of Platinum Salts for Biofuels : Tetraammineplatinum(II) is utilized in the synthesis of platinum salts that serve as precursors for creating heterogeneous catalysts. These catalysts are significant in the production of biofuels, marking an important contribution to sustainable energy solutions (Martínez-Montalvo, Acosta-Beltrán, Sierra-Cantor, & Guerrero-Fajardo, 2017).

Ligand Exchange Studies : Studies have been conducted on the rate of exchange of ammonia between tetraammineplatinum(II) and solution ammonia, providing insights into the behavior of this complex in aqueous solutions (Broennum, Johansen, & Skibsted, 1992).

Catalysis in Chemical Reactions : Tetraammineplatinum(II) has been used as a catalyst in chemical reactions such as the vapor-phase hydrosilylation of acetylene, indicating its potential in industrial applications (Okamoto, Kiya, Yamashita, & Suzuki, 2002).

Thermal Decomposition Studies : The thermal stability of tetraammineplatinum(II) complexes has been examined using techniques like thermogravimetric and differential thermal analysis, providing valuable information for their application in various temperature-sensitive processes (Hernández & Choren, 1983).

Safety And Hazards

性质

IUPAC Name |

azane;carbonic acid;platinum |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.4H3N.Pt/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);4*1H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUMVCVDCJQCIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)O.C(=O)(O)O.N.N.N.N.[Pt] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H16N4O6Pt |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Platinum tetrammine hydrogencarbonate | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![3-Cyano-6-hydroxy-1,4-dimethyl-5-[2-nitro-4-(pentyloxycarbonyl)phenylazo]-2-pyridone](/img/structure/B568098.png)

![5,7-Dimethyloxazolo[5,4-d]pyrimidine](/img/structure/B568102.png)

![(2S)-2-[[(3S,6S,12S,18R,23R,26S)-18-[(2-Aminoacetyl)amino]-6-(carboxymethyl)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-19,19-dimethyl-2,5,8,11,14,17,25-heptaoxo-20,21-dithia-1,4,7,10,13,16,24-heptazabicyclo[24.3.0]nonacosane-23-carbonyl]amino]propanoic acid](/img/structure/B568113.png)